Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling its incorporation into a vast and diverse array of therapeutic agents spanning multiple disease areas. The unique physicochemical properties of the piperazine moiety, including its basicity, conformational flexibility, and capacity for substitution at its nitrogen atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2] This has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[3]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of piperazine derivatives. We will delve into their mechanisms of action in key therapeutic areas, provide detailed experimental protocols for their evaluation, and present a logical framework for understanding their structure-activity relationships (SAR).
The Physicochemical Advantage of the Piperazine Core
The enduring prevalence of the piperazine nucleus in drug design can be attributed to several key physicochemical characteristics. The two nitrogen atoms are amenable to a wide range of chemical modifications, allowing for the introduction of various substituents to modulate pharmacological properties.[4][5] This structural adaptability is crucial for optimizing a molecule's interaction with its biological target. Furthermore, the piperazine ring can significantly improve a drug candidate's pharmacokinetic properties. The nitrogen atoms can serve as hydrogen bond acceptors, which can enhance water solubility and bioavailability.[6][7]
A Spectrum of Therapeutic Applications
Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as successful drugs in several therapeutic classes.[8][9] This guide will focus on four key areas where piperazine-based compounds have made a significant impact: oncology, infectious diseases (antimicrobial and antiviral), and central nervous system (CNS) disorders.
Part 1: Piperazine Derivatives in Oncology
The development of novel anticancer agents is a critical area of research, and piperazine derivatives have emerged as a promising class of compounds.[10][11] Arylpiperazines, in particular, have shown significant cytotoxic effects against various cancer cell lines.[12]
Mechanism of Action: Targeting Key Signaling Pathways
A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of critical cell signaling pathways that are often dysregulated in cancer. One of the most well-documented targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway . This pathway plays a central role in cell growth, proliferation, survival, and angiogenesis.[13]
Several studies have demonstrated that certain piperazine derivatives can effectively inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1] For instance, some derivatives have been shown to down-regulate the expression of key proteins in this pathway, such as the p85 beta subunit of PI3K and phosphorylated Akt, leading to cell cycle arrest and apoptosis.[1][10]
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"];
Piperazine [label="Piperazine Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#FBBC05"];
PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"];
PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"];
PDK1 [label="PDK1", fillcolor="#FBBC05"];
Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#FBBC05"];
CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inhibition [shape=point, style=invis];
// Edges
RTK -> PI3K [label="Activates"];
PI3K -> PIP2 [label="Phosphorylates"];
PIP2 -> PIP3 [style=invis];
PI3K -> PIP3 [label="Generates"];
PIP3 -> PDK1 [label="Recruits"];
PDK1 -> Akt [label="Activates"];
Akt -> mTORC1 [label="Activates"];
Akt -> Inhibition [label="Inhibits"];
Inhibition -> Apoptosis;
mTORC1 -> CellGrowth [label="Promotes"];
Piperazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
}
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain piperazine derivatives.
Quantitative Efficacy of Anticancer Piperazine Derivatives
The anticancer activity of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. Lower values indicate greater potency.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Piperazine Amide Derivative | MDA-MB-231 (Breast) | 11.3 | [14] |
| Quinazoline-Piperazine Hybrid | PC3 (Prostate) | 1.8 | [15] |
| Quinazoline-Piperazine Hybrid | A375 (Melanoma) | 1.3 | [15] |
| Quinazoline-Piperazine Hybrid | A549 (Lung) | 2.9 | [15] |
| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | 1.00 | [16] |
| Vindoline-Piperazine Conjugate | HOP-92 (Lung) | 1.35 | [16] |
| 2,5-Diketopiperazine Derivative | A549 (Lung) | 1.2 | [17] |
| 2,5-Diketopiperazine Derivative | HeLa (Cervical) | 0.7 | [17] |
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
A fundamental method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.
Part 2: Piperazine Derivatives in Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have shown significant promise as both antibacterial and antiviral agents.[18][19]
Antimicrobial Activity
Piperazine-containing compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[17]
Mechanism of Action: While the exact mechanisms can vary, some piperazine derivatives are thought to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[20]
Quantitative Antimicrobial Activity: The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[20]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperazinyl-Quinoline Hybrid | Staphylococcus aureus | 3.9 - 7.8 | [10] |
| Piperazinyl-Quinoline Hybrid | Escherichia coli | 3.9 - 7.8 | [10] |
| Piperazine-Thiadiazole Hybrid | Staphylococcus aureus | 16 | [4] |
| Piperazine-Thiadiazole Hybrid | Escherichia coli | 8 | [4] |
| N-aryl Piperazine Derivative | Staphylococcus aureus | 1-5 | [21] |
| Piperazine Derivative RL-308 | MRSA | 0.5 | [11] |
| Piperazine Derivative RL-308 | Staphylococcus aureus | 2 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a standardized technique for determining the MIC of an antimicrobial agent.[20]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine derivatives in Mueller-Hinton Broth (MHB).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"];
PrepInoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#FFFFFF"];
PrepCompounds [label="Prepare Serial Dilutions\nof Piperazine Derivatives", fillcolor="#FFFFFF"];
Inoculate [label="Inoculate 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate at 37°C\nfor 18-24h", fillcolor="#FBBC05"];
ReadMIC [label="Determine MIC\n(No Visible Growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Subculture [label="Subculture from Wells\nwith No Growth", fillcolor="#FFFFFF"];
Plate [label="Plate onto Agar", fillcolor="#FFFFFF"];
IncubateAgain [label="Incubate Agar Plates\nat 37°C for 18-24h", fillcolor="#FBBC05"];
ReadMBC [label="Determine MBC\n(≥99.9% Killing)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges
Start -> PrepInoculum;
Start -> PrepCompounds;
PrepInoculum -> Inoculate;
PrepCompounds -> Inoculate;
Inoculate -> Incubate;
Incubate -> ReadMIC;
ReadMIC -> Subculture;
Subculture -> Plate;
Plate -> IncubateAgain;
IncubateAgain -> ReadMBC;
ReadMBC -> End;
}
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.
Antiviral Activity
Piperazine derivatives have also shown promise as antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and noroviruses.[8][12][22]
Mechanism of Action:
-
HIV: Many piperazine-based compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[23][24] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[25]
-
Norovirus: The mechanism of action against noroviruses is less well-defined, but some studies suggest that piperazine derivatives may interfere with viral replication.[12][22]
Quantitative Antiviral Activity: The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of the viral replication.
| Compound Class | Virus | EC50 (µM) | Reference |
| Diarylpyrimidine-Piperazine | HIV-1 (Wild-Type) | 0.0014 | [23] |
| Piperidine-Triazine Derivative | HIV-1 (Wild-Type) | 0.00461 | [25] |
| Piperazinone Phenylalanine | HIV-1 | 5.89 | [18] |
| Piperazinone Phenylalanine | HIV-2 | 4.52 | [18] |
| Benzyl Piperazine Derivative | Norovirus | Low µM range | [12] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[26]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and radiolabeled deoxynucleoside triphosphates (e.g., ³H-dTTP).
-
Compound Addition: Add the piperazine derivatives at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant HIV-1 reverse transcriptase.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled DNA onto filter paper.
-
Washing: Wash the filters to remove unincorporated radiolabeled nucleotides.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity compared to a no-drug control and determine the IC50 value.
Part 3: Piperazine Derivatives in Central Nervous System (CNS) Disorders
Piperazine derivatives are integral to the development of antipsychotic drugs, primarily for the treatment of schizophrenia.[5][27]
Mechanism of Action: Modulation of Dopamine and Serotonin Receptors
Atypical antipsychotics containing a piperazine moiety typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[28] The therapeutic effect in schizophrenia is thought to arise from the modulation of dopaminergic and serotonergic neurotransmission. The blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms, while the antagonism of 5-HT2A receptors is believed to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects.[29]
// Nodes
Piperazine [label="Arylpiperazine\nDerivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#FBBC05"];
Mesolimbic [label="Mesolimbic Pathway", shape=ellipse, fillcolor="#F1F3F4"];
Nigrostriatal [label="Nigrostriatal Pathway", shape=ellipse, fillcolor="#F1F3F4"];
PositiveSymptoms [label="Alleviation of\nPositive Symptoms", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
EPS [label="Reduced Extrapyramidal\nSide Effects (EPS)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Piperazine -> D2R [arrowhead=tee, color="#EA4335", style=dashed, label="Antagonism/\nPartial Agonism"];
Piperazine -> HT2AR [arrowhead=tee, color="#EA4335", style=dashed, label="Antagonism"];
D2R -> Mesolimbic;
HT2AR -> Nigrostriatal;
Mesolimbic -> PositiveSymptoms;
Nigrostriatal -> EPS;
}
Figure 3: Simplified mechanism of action of arylpiperazine-based antipsychotics, highlighting their interaction with dopamine D2 and serotonin 5-HT2A receptors.
Quantitative Receptor Binding Affinity
The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.
| Compound Class | Receptor | Ki (nM) | Reference |
| Arylpiperazine Derivative | Dopamine D3 | <10 | [28] |
| Arylpiperazine Derivative | Dopamine D2 | 5.4 - 56 (selectivity ratio) | [28] |
| N-phenylpiperazine Derivative | Dopamine D3 | 0.118 | [27] |
| N-phenylpiperazine Derivative | Dopamine D2 | 12.9 | [27] |
| Arylpiperazine Derivative | Serotonin 5-HT1A | 23.9 | [5] |
| Arylpiperazine Derivative | Serotonin 5-HT2A | 39.4 | [5] |
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor using a competitive radioligand binding approach.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor.
-
Reaction Setup: In a 96-well plate, add the membrane preparation, a radioligand with high affinity for the D2 receptor (e.g., [³H]spiperone), and the piperazine derivative at various concentrations.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Part 4: Synthesis of Piperazine Derivatives
The versatility of the piperazine scaffold is further enhanced by the numerous synthetic routes available for its derivatization.
General Synthesis of 1,4-Disubstituted Piperazines
A common strategy for the synthesis of 1,4-disubstituted piperazines involves a stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling of reactive halides with a pre-existing piperazine ring.[18]
Example: Synthesis of Benzhydrylpiperazine Derivatives
-
Mono-alkylation: Benzhydryl chloride is reacted with an excess of piperazine to favor the formation of the mono-substituted product, 1-benzhydrylpiperazine.[30][31]
-
Acylation/Alkylation: The secondary amine of 1-benzhydrylpiperazine can then be reacted with various acyl chlorides or alkyl halides to introduce a second substituent at the N4 position.[22][30]
// Nodes
BenzhydrylCl [label="Benzhydryl Chloride"];
Piperazine [label="Piperazine (excess)"];
Step1 [label="Step 1:\nNucleophilic Substitution", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Benzhydrylpiperazine [label="1-Benzhydrylpiperazine"];
AcylCl [label="Acyl Chloride (R-COCl)"];
Step2 [label="Step 2:\nAcylation", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
FinalProduct [label="1-Benzhydryl-4-acylpiperazine"];
// Edges
BenzhydrylCl -> Step1;
Piperazine -> Step1;
Step1 -> Benzhydrylpiperazine;
Benzhydrylpiperazine -> Step2;
AcylCl -> Step2;
Step2 -> FinalProduct;
}
Figure 4: A general synthetic scheme for the preparation of 1-benzhydryl-4-acylpiperazine derivatives.
Synthesis of Quinolinylpiperazine Derivatives
These compounds are often synthesized by the nucleophilic aromatic substitution of a haloquinoline with piperazine, followed by further derivatization at the other piperazine nitrogen.[1][19]
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its ability to be readily incorporated into diverse molecular architectures and to favorably influence pharmacokinetic properties ensures its continued relevance in the quest for new and improved therapeutics. The broad spectrum of biological activities exhibited by piperazine derivatives, from anticancer and antimicrobial to antipsychotic effects, underscores the remarkable potential of this "privileged" heterocycle.
Future research will likely focus on the development of more selective and potent piperazine derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in the rational design of next-generation piperazine-based drugs. As our understanding of the molecular basis of diseases continues to evolve, the adaptable piperazine scaffold is poised to remain at the forefront of drug discovery and development.
References
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed Central (PMC). [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed. [Link]
-
Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. Lirias. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. MDPI. [Link]
-
Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. Letters in Applied NanoBioScience. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central (PMC). [Link]
-
Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central (PMC). [Link]
-
Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. [Link]
-
Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. PubMed. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed Central (PMC). [Link]
-
Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. PubMed Central (PMC). [Link]
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed. [Link]
-
Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Inhibition of Noroviruses by Piperazine Derivatives. PubMed Central (PMC). [Link]
-
Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. ResearchGate. [Link]
-
(PDF) NEW PIPERAZINE-DERIVED NNRTIS AS ANTI-HIV AGENT: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES. ResearchGate. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central (PMC). [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC). [Link]
-
piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PubMed Central (PMC). [Link]
-
Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. PubMed. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central (PMC). [Link]
-
Synthesis and screening of 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives as anticancer agents. ResearchGate. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
-
Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. PubMed Central (PMC). [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
-
HIV reverse transcriptase activity assay. Star Republic. [Link]
-
EC 50 values of the piperazine designer drugs. ResearchGate. [Link]
-
Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. [Link]
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PubMed Central (PMC). [Link]
-
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed. [Link]
Sources
- 1. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. lirias.kuleuven.be [lirias.kuleuven.be]
- 26. Star Republic: Guide for Biologists [sciencegateway.org]
- 27. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
- 30. ijpsr.com [ijpsr.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]